molecular formula C24H19NO2 B12712694 3-(2-(1,1'-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid CAS No. 91306-96-6

3-(2-(1,1'-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B12712694
CAS No.: 91306-96-6
M. Wt: 353.4 g/mol
InChI Key: OTMGSPXROLQQBM-UHFFFAOYSA-N
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Description

3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid is an organic compound that features a biphenyl group, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The biphenyl and pyrrole moieties can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-(1,1’-Biphenyl)-4-yl-5-methyl-1H-pyrrol-1-yl)benzoic acid lies in its combination of biphenyl, pyrrole, and benzoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

91306-96-6

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

3-[2-methyl-5-(4-phenylphenyl)pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C24H19NO2/c1-17-10-15-23(25(17)22-9-5-8-21(16-22)24(26)27)20-13-11-19(12-14-20)18-6-3-2-4-7-18/h2-16H,1H3,(H,26,27)

InChI Key

OTMGSPXROLQQBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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